2-Bromo-2'-carboethoxybenzophenone
Description
2-Bromo-2'-carboethoxybenzophenone (CAS: 746651-82-1; molecular formula: C₁₆H₁₃BrO₃) is a brominated aromatic ketone featuring a benzophenone core substituted with a bromine atom at the 2-position and a carboethoxy (ethoxycarbonyl) group at the 2'-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the carboethoxy group contributes to solubility and electronic modulation .
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKALKOTRMRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641435 | |
| Record name | Ethyl 2-(2-bromobenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-81-0 | |
| Record name | Ethyl 2-(2-bromobenzoyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-bromobenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-2’-carboethoxybenzophenone typically involves the bromination of benzophenone derivatives. One common method includes the reaction of benzophenone with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Bromo-2’-carboethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol, methanol, and acetone. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2’-carboethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
| Compound Name | CAS No. | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 2-Bromo-2'-carboethoxybenzophenone | 746651-82-1 | 2-Br, 2'-COOEt | C₁₆H₁₃BrO₃ | Pharmaceutical intermediates |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | 2-Br, 4'-OCH₃ | C₉H₉BrO₂ | Lab synthesis, industrial use |
| 2-Bromo-2'-chloroacetophenone | 5000-66-8 | 2-Br, 2'-Cl | C₈H₆BrClO | Medicinal chemistry intermediates |
| 2-Bromo-2',5'-dimethoxyacetophenone | N/A | 2-Br, 2'-OCH₃, 5'-OCH₃ | C₁₀H₁₁BrO₃ | Organic semiconductor precursors |
| 2-Amino-5-bromo-2'-chlorobenzophenone | 60773-49-1 | 2-NH₂, 5-Br, 2'-Cl | C₁₃H₉BrClNO | Specialty chemical synthesis |
Notes:
- Substituent Reactivity: The bromine atom in all analogues facilitates Suzuki-Miyaura or Ullmann coupling reactions. However, the electron-withdrawing carboethoxy group in this compound reduces electron density at the benzophenone core compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents, altering reaction kinetics and regioselectivity .
- Solubility : The carboethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methoxy-substituted analogues exhibit better solubility in ethers and alcohols .
Biological Activity
2-Bromo-2'-carboethoxybenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
This compound is characterized by its bromine and carboethoxy functional groups, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:
- Molecular Formula : C16H15BrO3
- Molecular Weight : 351.19 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Alzahrani et al. (2021) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Study on Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound in combination with conventional antibiotics. The combination therapy showed enhanced antibacterial effects, reducing MIC values by up to 50% when used alongside ciprofloxacin against resistant strains of E. coli.
Study on Anticancer Effects
A notable case study involved the treatment of MCF-7 cells with varying concentrations of this compound over 48 hours. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
